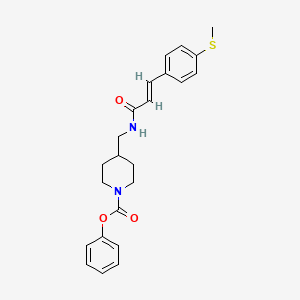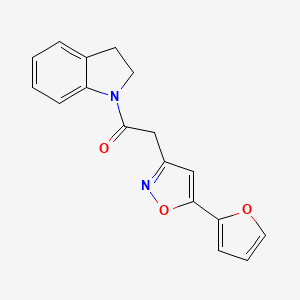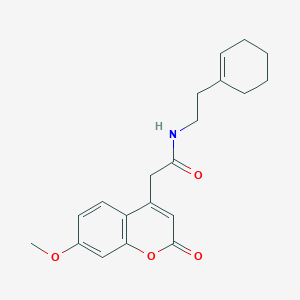
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide, also known as CYCLO-DEX, is a chemical compound that has been synthesized by researchers for various scientific research applications.
Mécanisme D'action
The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide is not fully understood, but it is believed to inhibit HDACs by binding to the active site of the enzyme and preventing the removal of acetyl groups from histones. This results in the upregulation of genes that are involved in various cellular processes such as cell cycle regulation, apoptosis, and differentiation.
Biochemical and Physiological Effects:
Studies have shown that this compound has both biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has been studied for its potential anti-inflammatory effects, as it has been shown to reduce the production of pro-inflammatory cytokines in macrophages. Additionally, it has been shown to have neuroprotective effects in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide in lab experiments is that it is a relatively small and stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in vitro and in vivo. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on various biological systems. Additionally, its solubility in aqueous solutions is limited, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for research on N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide. One direction is to further investigate its potential as an HDAC inhibitor and its effects on gene expression in various disease states. Another direction is to study its potential as an anti-inflammatory agent and its effects on immune cells. Additionally, research could be done to improve its solubility and bioavailability, which could increase its potential as a therapeutic agent. Overall, this compound is a promising compound that has the potential to be used in various scientific research applications.
Méthodes De Synthèse
The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide is a multi-step process that involves the reaction of 7-methoxy-2-oxo-2H-chromene-4-carboxylic acid with 2-(cyclohex-1-en-1-yl)ethanamine in the presence of a coupling reagent. The resulting intermediate is then reacted with acetic anhydride to form this compound. The purity of the synthesized compound is confirmed using various analytical techniques such as NMR, IR, and HPLC.
Applications De Recherche Scientifique
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide has been used in various scientific research applications, including drug discovery and development, chemical biology, and medicinal chemistry. It has been studied as a potential inhibitor of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in various diseases such as cancer, neurological disorders, and inflammatory diseases. This compound has also been studied as a potential anti-inflammatory agent and as a probe for studying protein-protein interactions.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(7-methoxy-2-oxochromen-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-24-16-7-8-17-15(12-20(23)25-18(17)13-16)11-19(22)21-10-9-14-5-3-2-4-6-14/h5,7-8,12-13H,2-4,6,9-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUZMDLMKAWWFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCC3=CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

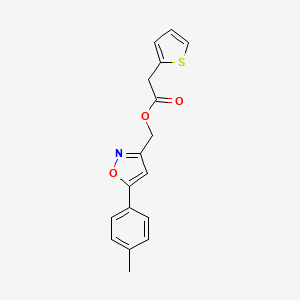
![3-Ethyl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2455626.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)indoline](/img/structure/B2455628.png)
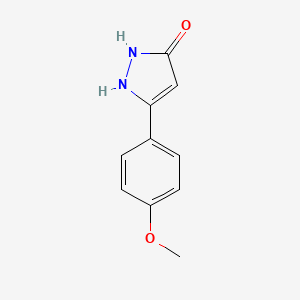
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2455634.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2455635.png)
![ethyl ((1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate](/img/structure/B2455636.png)
![2-[2-Hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile](/img/structure/B2455639.png)

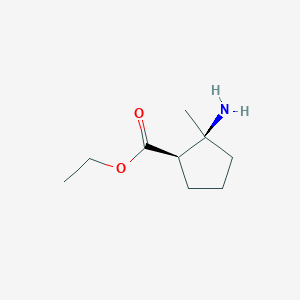
![N-mesityl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2455642.png)
![4-((1H-imidazol-1-yl)methyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2455643.png)
